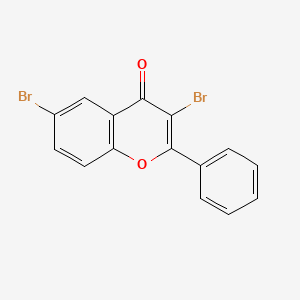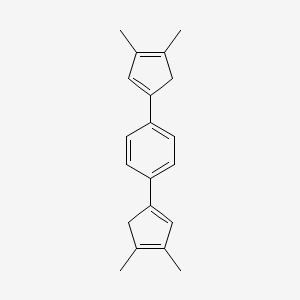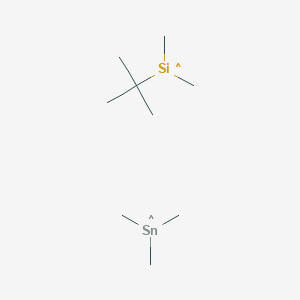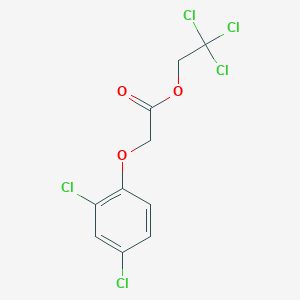![molecular formula C22H22N2O2 B14331924 9-(Dipropylamino)-5H-[1]benzopyrano[2,3-c]isoquinolin-5-one CAS No. 105961-25-9](/img/structure/B14331924.png)
9-(Dipropylamino)-5H-[1]benzopyrano[2,3-c]isoquinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Dipropylamino)-5H-1benzopyrano[2,3-c]isoquinolin-5-one is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
The synthesis of 9-(Dipropylamino)-5H-1benzopyrano[2,3-c]isoquinolin-5-one involves several steps. One common method includes the reaction of aniline derivatives with β-ketoesters to form Schiff bases, which are then cyclized in acidic media to produce quinoline derivatives . Another method involves the use of palladium-catalyzed coupling reactions followed by cyclization to form isoquinoline derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9-(Dipropylamino)-5H-1benzopyrano[2,3-c]isoquinolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Cyclization: Cyclization reactions can be used to form more complex structures from this compound.
Common reagents and conditions used in these reactions include acidic or basic media, catalysts such as palladium or copper, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(Dipropylamino)-5H-1benzopyrano[2,3-c]isoquinolin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(Dipropylamino)-5H-1benzopyrano[2,3-c]isoquinolin-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
9-(Dipropylamino)-5H-1benzopyrano[2,3-c]isoquinolin-5-one can be compared with other similar compounds such as:
Quinoline: A structurally related compound with different chemical properties and applications.
Isoquinoline: Another related compound with a similar structure but different reactivity and uses.
Benzopyrano[2,3-c]pyrazol-4(2H)-one: A compound with a similar core structure but different functional groups and applications.
The uniqueness of 9-(Dipropylamino)-5H-1
Properties
CAS No. |
105961-25-9 |
|---|---|
Molecular Formula |
C22H22N2O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
9-(dipropylamino)chromeno[2,3-c]isoquinolin-5-one |
InChI |
InChI=1S/C22H22N2O2/c1-3-11-24(12-4-2)16-10-9-15-13-19-17-7-5-6-8-18(17)21(25)23-22(19)26-20(15)14-16/h5-10,13-14H,3-4,11-12H2,1-2H3 |
InChI Key |
QGAMVDSXCDSSRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC2=C(C=C1)C=C3C4=CC=CC=C4C(=O)N=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



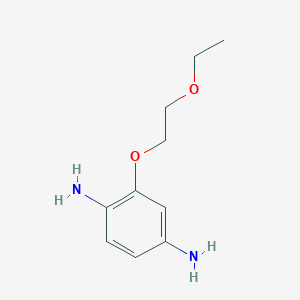
![1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine](/img/structure/B14331875.png)
![[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14331878.png)
![2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one](/img/structure/B14331880.png)
![2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane](/img/structure/B14331895.png)
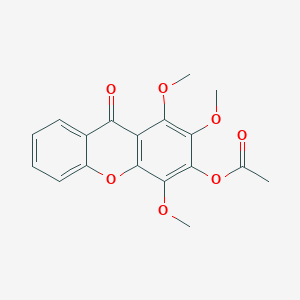
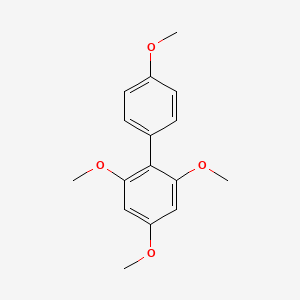

![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one](/img/structure/B14331921.png)
